methyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate
Overview
Description
Methyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.17835828 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Copolymerization
Methyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate and related compounds have been explored for their synthesis and potential in copolymerization processes. The synthesis involves the Knoevenagel condensation, a method known for preparing cyanoacrylates. These compounds, due to their unique structures, can be copolymerized with styrene to form new polymeric materials. This process is facilitated by the presence of phenoxy and benzyloxy ring substitutions, which enhance the reactivity and copolymerization efficiency with styrene. These findings suggest potential applications in creating new materials with tailored properties for various industrial applications, such as coatings, adhesives, and plastics (Reddy et al., 2021; Whelpley et al., 2022).
Antioxidant Applications
Research has also demonstrated the effectiveness of similar cyanoacrylate compounds as antioxidants, particularly in the stabilization of polymers. These compounds exhibit unique bifunctional mechanisms that trap polymer radicals and facilitate fast hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, resulting in stable phenoxyl radicals. Such mechanisms are critical for extending the life of polymers by preventing thermal degradation and oxidative damage, highlighting the potential of this compound in enhancing polymer stability and longevity (Yachigo et al., 1988).
Liquid Crystalline Properties
Additionally, polymethacrylates and polyacrylates containing derivatives of this compound have been studied for their liquid crystalline properties. The phase behavior of these polymers, influenced by the specific moieties introduced through the cyanoacrylate structure, indicates potential applications in the development of advanced materials for displays, sensors, and other technologies that exploit liquid crystalline phases (Hsu et al., 1987).
Properties
IUPAC Name |
methyl (Z)-3-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-2-cyanoprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2,3)19-7-9-20(10-8-19)28-15-18-13-16(6-11-21(18)26-4)12-17(14-24)22(25)27-5/h6-13H,15H2,1-5H3/b17-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWTTFOVIFCFN-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=C(C#N)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C(/C#N)\C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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